molecular formula C21H25ClN2O4S B11354059 1-[(2-chlorobenzyl)sulfonyl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B11354059
M. Wt: 437.0 g/mol
InChI Key: XDXHKOLEYHRIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxamide group, and both chlorophenyl and ethoxyphenyl substituents.

Preparation Methods

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and the introduction of the chlorophenyl and ethoxyphenyl groups. Common synthetic routes may involve:

    Step 1: Formation of the piperidine ring through cyclization reactions.

    Step 2: Introduction of the chlorophenyl group via electrophilic aromatic substitution.

    Step 3: Attachment of the ethoxyphenyl group through nucleophilic substitution.

    Step 4: Formation of the carboxamide group through amidation reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

    Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds, such as:

  • 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE
  • 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(4-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE

These compounds share similar structural features but differ in the position or type of substituents, which can affect their chemical reactivity and biological activity

Properties

Molecular Formula

C21H25ClN2O4S

Molecular Weight

437.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O4S/c1-2-28-20-10-6-5-9-19(20)23-21(25)16-11-13-24(14-12-16)29(26,27)15-17-7-3-4-8-18(17)22/h3-10,16H,2,11-15H2,1H3,(H,23,25)

InChI Key

XDXHKOLEYHRIKY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.